molecular formula C20H19FN2S B2861376 1-allyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole CAS No. 1207025-75-9

1-allyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2861376
CAS No.: 1207025-75-9
M. Wt: 338.44
InChI Key: FZTMOJLXPITAHJ-UHFFFAOYSA-N
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Description

1-allyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as allyl halides, 4-fluorobenzyl thiol, and p-tolyl imidazole.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

    Reaction Steps: The key steps involve nucleophilic substitution, thiolation, and cyclization reactions to form the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed.

Chemical Reactions Analysis

Types of Reactions

1-allyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-allyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-allyl-2-((4-chlorobenzyl)thio)-5-(p-tolyl)-1H-imidazole
  • 1-allyl-2-((4-bromobenzyl)thio)-5-(p-tolyl)-1H-imidazole
  • 1-allyl-2-((4-methylbenzyl)thio)-5-(p-tolyl)-1H-imidazole

Uniqueness

1-allyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. Fluorine atoms are known to influence the lipophilicity, metabolic stability, and binding affinity of compounds, making this compound potentially valuable for various applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1-prop-2-enylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2S/c1-3-12-23-19(17-8-4-15(2)5-9-17)13-22-20(23)24-14-16-6-10-18(21)11-7-16/h3-11,13H,1,12,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTMOJLXPITAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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